Finerenone metabolite M1 (CAS 2084136-51-4), chemically designated as 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,6-naphthyridine-3-carboxamide, is the primary aromatized degradation product of the non-steroidal mineralocorticoid receptor antagonist (MRA) finerenone [1]. Formed predominantly via CYP3A4-mediated oxidative biotransformation, M1 represents a critical analytical reference standard in pharmaceutical development, clinical monitoring, and quality control [2]. In procurement contexts, high-purity M1 is essential for validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, conducting mass balance studies, mapping drug-drug interactions (DDIs), and serving as a certified impurity standard (often designated Finerenone Impurity 3) for active pharmaceutical ingredient (API) batch release [3].
Generic substitution or the use of alternative reference materials is functionally impossible when mapping finerenone pharmacokinetics or validating clinical assays [1]. The parent compound, finerenone, cannot serve as a proxy for its own clearance, as it accounts for less than 1% of the renally excreted dose [2]. Furthermore, substituting M1 with downstream metabolites like M2 or M3 leads to severe matrix quantification errors; M1 is the dominant circulating species in human plasma, whereas M2 and M3 are primarily concentrated in urine [3]. Because M1 formation is the direct, specific result of CYP3A4-mediated aromatization of the dihydronaphthyridine core, only the exact M1 standard can be used to accurately quantify CYP3A4-dependent drug-drug interactions and metabolic turnover [2].
In human pharmacokinetic profiling, M1 is the most abundant circulating naphthyridine derivative, making it the primary target for plasma-based assays [1]. While finerenone is rapidly metabolized, M1 accounts for 48.9% of the circulating metabolite pool, significantly outpacing other derivatives [2].
| Evidence Dimension | Relative abundance of metabolites in human plasma |
| Target Compound Data | M1 (48.9% of plasma metabolites) |
| Comparator Or Baseline | M2 (21.5%) and M3 (9.0%) |
| Quantified Difference | M1 is >2-fold more abundant in plasma than the next major metabolite (M2) |
| Conditions | In vivo human plasma pharmacokinetic profiling |
Procurement of M1 is strictly required to establish the primary calibration curve for plasma-based therapeutic drug monitoring and systemic exposure studies.
The biological matrix dictates which metabolite standard must be procured. M1 is the definitive plasma marker but is virtually absent in excreta, making up less than 1.5% of the recovered dose in urine and feces [1]. In contrast, M2 and M3 represent the primary urinary excretion products [2].
| Evidence Dimension | Urinary recovery rate |
| Target Compound Data | M1 (<1.5% of recovered dose in urine) |
| Comparator Or Baseline | M2 and M3 (combined ~47.8% of recovered dose in urine) |
| Quantified Difference | M1 is highly restricted to plasma, with >30-fold lower urinary excretion compared to M2/M3 |
| Conditions | Human mass balance and radiolabeled excretion assays |
Laboratories must procure M1 specifically for blood/plasma bioanalysis, while reserving M2/M3 standards for urinary clearance assays.
The aromatization of the dihydronaphthyridine moiety to form M1 results in a complete loss of on-target pharmacological activity [1]. Unlike the highly potent parent drug, M1 demonstrates no clinically relevant binding or antagonism at the mineralocorticoid receptor (MR) [2].
| Evidence Dimension | Mineralocorticoid receptor (MR) pharmacological activity |
| Target Compound Data | M1 (No on-target activity) |
| Comparator Or Baseline | Finerenone (Potent MR antagonist) |
| Quantified Difference | Complete ablation of MR affinity upon conversion to M1 |
| Conditions | In vitro receptor binding and functional screening assays |
M1 is essential as a structurally related negative control to confirm that CYP3A4-mediated clearance effectively terminates the drug's primary pharmacological action.
M1 exhibits axial chirality, existing as two distinct atropisomers (M1a and M1b) [1]. In human plasma, the a-series atropisomer heavily predominates, representing over 79% of the M1 pool [1]. This stable atropisomeric ratio requires specialized chiral chromatographic validation.
| Evidence Dimension | In vivo atropisomer distribution |
| Target Compound Data | M1 (a-series atropisomer >79% abundance) |
| Comparator Or Baseline | Achiral standard impurities (100% single state or racemic) |
| Quantified Difference | Highly skewed atropisomeric ratio (>79:21) requiring chiral resolution |
| Conditions | Chiral LC-MS/MS method development for clinical samples |
Procuring high-purity M1 is mandatory for developing and validating chiral separation methods that accurately quantify the true in vivo enantiomeric distribution.
Because M1 accounts for nearly half (48.9%) of all finerenone metabolites in human plasma, it is the primary analytical target for quantifying systemic metabolic exposure. High-purity M1 standards are required to calibrate LC-MS/MS instruments for clinical PK tracking and TDM [1].
M1 formation is directly driven by CYP3A4-mediated aromatization. Consequently, quantifying the conversion of finerenone to M1 in human liver microsomes or hepatocytes is the definitive assay for evaluating CYP3A4 induction or inhibition by co-administered drugs [2].
As a major oxidative degradation product and known synthesis impurity (often designated Finerenone Impurity 3), M1 is a strictly required reference standard for QA/QC batch release testing of finerenone API to ensure regulatory compliance [3].